3,4-dichloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Overview
Description
3,4-dichloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that features a benzamide core substituted with dichloro groups and a pyrrolidinylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrrolidinylphenyl Intermediate: The pyrrolidinyl group is introduced to the phenyl ring through a nucleophilic substitution reaction. This can be achieved by reacting 4-bromophenylpyrrolidine with a suitable nucleophile under basic conditions.
Coupling with Benzamide: The intermediate is then coupled with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidinyl group can be oxidized to form N-oxide derivatives.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dichloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: Used as a probe to study receptor-ligand interactions and enzyme inhibition.
Chemical Biology: Employed in the design of chemical probes for studying biological pathways.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity through hydrophobic interactions, while the dichloro groups may contribute to the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of the benzamide.
3,4-dichlorobenzamide: Lacks the pyrrolidinylphenyl moiety.
N-(4-pyrrolidinylphenyl)acetamide: Similar structure but with an acetamide group.
Uniqueness
3,4-dichloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the combination of the dichloro-substituted benzamide core and the pyrrolidinylphenyl group. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
3,4-dichloro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-15-8-3-12(11-16(15)19)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNQRQNMVFMIKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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